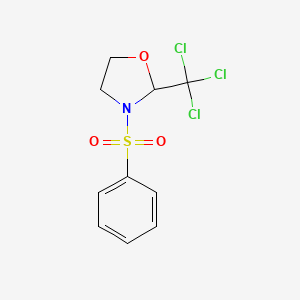![molecular formula C15H20N2O B5115647 4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde](/img/structure/B5115647.png)
4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde typically involves the reaction of piperazine with an appropriate aldehyde. One common method is the condensation reaction between piperazine and 2-methyl-3-phenylprop-2-enal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize the reaction conditions and increase the yield. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: 4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carboxylic acid.
Reduction: 4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds
Mécanisme D'action
The mechanism of action of 4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Piperazinecarboxaldehyde: A simpler piperazine derivative with similar chemical properties but different biological activities.
5-Chloropyrazole-4-carboxaldehyde: Another heterocyclic compound with a different core structure but similar reactivity.
Uniqueness
4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with an aldehyde group and a phenyl-substituted alkene makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-14(11-15-5-3-2-4-6-15)12-16-7-9-17(13-18)10-8-16/h2-6,11,13H,7-10,12H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXRTQBAVDVKPP-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-N'-[1-(4-isopropoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5115586.png)
![2-[(5-Hydroxypyridine-3-carbonyl)amino]-3-sulfanylpropanoic acid](/img/structure/B5115591.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide](/img/structure/B5115596.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)

![[(1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(furan-3-yl)methanone](/img/structure/B5115608.png)
![3,4-dihydro-1,4-ethanochromeno[3,2-b]pyridin-4a(2H)-ol](/img/structure/B5115616.png)
![(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile](/img/structure/B5115617.png)
![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5115646.png)
